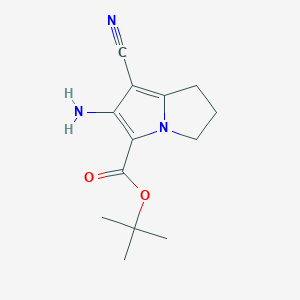

tert-Butyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-amino-1-cyano-6,7-dihydro-5H-pyrrolizine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)11-10(15)8(7-14)9-5-4-6-16(9)11/h4-6,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUBLRPKJGIVBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=C2N1CCC2)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601125132 | |

| Record name | 1H-Pyrrolizine-5-carboxylic acid, 6-amino-7-cyano-2,3-dihydro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601125132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708079-62-2 | |

| Record name | 1H-Pyrrolizine-5-carboxylic acid, 6-amino-7-cyano-2,3-dihydro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708079-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolizine-5-carboxylic acid, 6-amino-7-cyano-2,3-dihydro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601125132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolizine core, followed by the introduction of the tert-butyl, amino, and cyano groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form amine derivatives.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that may interact with biological targets. Research indicates that compounds similar to tert-butyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate exhibit significant biological activities:

- Antitumor Activity : Some pyrrolizine derivatives have been studied for their potential antitumor effects. The structural similarity to known antitumor agents suggests that this compound may also possess anticancer properties.

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity, indicating that this compound could be explored for developing new antimicrobial agents.

Chemical Synthesis

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving amino acids and cyano compounds. The ability to modify its structure through chemical transformations opens avenues for creating derivatives with enhanced biological activities.

Biological Target Interaction Studies

Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.

Structure Activity Relationship (SAR) Studies

Given its unique combination of functional groups, this compound serves as an excellent candidate for SAR studies. Investigating how modifications to its structure affect biological activity can lead to the development of more potent derivatives.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their notable biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Amino-1H-pyrrolo[2,3-b]quinolin-5-carboxylic acid | Contains a quinoline moiety | Antitumor activity |

| tert-butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | Thiazole ring structure | Antimicrobial properties |

| Methyl 6-amino-7-cyano-2,3-dihydroquinazolin-4(1H)-one | Quinazoline core | Anticancer activity |

These comparisons highlight the potential of this compound as a versatile scaffold for drug development.

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme or activating a receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 6-Amino-7-Cyano-2,3-Dihydro-1H-Pyrrolizine-5-Carboxylate

- Key Differences : Replaces the tert-butyl ester with a methyl ester.

- Implications: Methyl esters are more prone to hydrolysis under physiological or acidic conditions. The discontinuation of this compound (as noted in ) may reflect stability issues or challenges in large-scale synthesis. In contrast, the tert-butyl analogue’s bulkier ester group likely improves shelf life and metabolic stability .

(3aS,6aS)-tert-Butyl 5-(1H-Benzo[d][1,2,3]Triazole-5-Carbonyl) Hexahydropyrrolo[3,4-c]Pyrrole-2(1H)-Carboxylate (Compound 26)

- Key Differences: Features a benzo-triazole carbonyl group instead of the amino and cyano substituents.

- Synthesis : Prepared via HATU-mediated coupling in DMF with 83% yield, demonstrating efficient amide bond formation under mild conditions .

- Applications: The triazole moiety may enhance binding to biological targets (e.g., kinases or proteases), whereas the cyano group in the target compound could influence electronic properties or serve as a site for further functionalization.

Ethyl 7-Bromo-6-Phenyl-2,3-Dihydro-1H-Pyrrolizine-5-Carboxylate (28) and Ethyl 6,7-Diphenyl-2,3-Dihydro-1H-Pyrrolizine-5-Carboxylate (29)

- Key Differences: Substituents at positions 6 and 7 include bromine or phenyl groups instead of amino and cyano.

- Reactivity: Bromination at position 7 (83% yield) enables cross-coupling reactions (e.g., Suzuki-Miyaura with phenylboronic acid, 82% yield), highlighting the versatility of the pyrrolizine scaffold . The cyano group in the target compound may offer similar reactivity for nucleophilic additions or reductions.

Key Observations:

- Ester Stability : tert-Butyl esters (target compound, Compound 26) are preferred for stability over methyl/ethyl esters.

- Functionalization Potential: The 7-cyano group in the target compound may allow for reactions analogous to brominated derivatives (e.g., nucleophilic substitution or reduction to amines).

- Yield Efficiency : High yields (82–83%) in analogous syntheses suggest robust methodologies for pyrrolizine derivatives .

Partition Coefficients and Solubility

While direct data for the target compound are unavailable, highlights that partition coefficients (logP) correlate with substituent hydrophobicity. Conversely, the polar cyano and amino groups may improve aqueous solubility relative to phenyl-substituted analogues .

Biological Activity

tert-Butyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate is a compound belonging to the pyrrolizine family, characterized by a unique heterocyclic structure that includes an amino group, a cyano group, and a tert-butyl ester. This structural configuration suggests potential biological activities that warrant further investigation.

Chemical Structure

The chemical formula of this compound is . Its structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antitumor Activity : Compounds within this class have shown promise in inhibiting tumor growth.

- Antimicrobial Properties : Certain derivatives demonstrate effectiveness against various microbial strains.

- Enzyme Inhibition : Initial studies suggest interactions with enzymes involved in cellular signaling pathways.

The biological activity of this compound may involve interactions with specific biological targets such as enzymes or receptors. Preliminary data indicate potential inhibition of kinases and other signaling molecules critical for cancer cell proliferation and survival.

Comparative Biological Activity

A comparative analysis of structurally similar compounds reveals diverse biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Amino-1H-pyrrolo[2,3-b]quinolin-5-carboxylic acid | Contains a quinoline moiety | Antitumor activity |

| tert-butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | Thiazole ring structure | Antimicrobial properties |

| Methyl 6-amino-7-cyano-2,3-dihydroquinazolin-4(1H)-one | Quinazoline core | Anticancer activity |

Case Studies and Research Findings

- Antitumor Studies : A study evaluating the antitumor efficacy of pyrrolizine derivatives found that tert-butyl 6-amino-7-cyano derivatives showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of several pyrrolizine derivatives. The results indicated that tert-butyl 6-amino derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents.

- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that this compound may inhibit specific kinases involved in cellular signaling pathways critical for cancer progression. Detailed kinetic studies are ongoing to elucidate the exact mechanisms involved.

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate, and what key reaction steps are involved?

The synthesis typically involves multi-step functionalization of a pyrrolizine core. For example:

- Cyclization : Formation of the dihydro-1H-pyrrolizine scaffold via intramolecular cyclization, as seen in analogous dihydropyrrolizine syntheses .

- Bromination : Electrophilic substitution using reagents like N-bromosuccinimide (NBS) to introduce bromine at specific positions .

- Cross-coupling : Suzuki-Miyaura coupling with boronic acids to install aryl/heteroaryl groups (e.g., phenyl) at the brominated site .

- Esterification : Introduction of the tert-butyl carboxylate group via tert-butanol under acidic or coupling conditions . Key considerations: Solvent choice (e.g., DMF for bromination) and catalyst selection (e.g., Pd(0) for coupling) critically impact yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : 1H/13C NMR resolves substituent positions (e.g., amino, cyano) and confirms regioselectivity in functionalization .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and stereochemistry. For example, analogous pyrrolizine carbaldehydes were characterized using this method .

- IR Spectroscopy : Identifies functional groups like cyano (~2200 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) .

Q. How can researchers functionalize the pyrrolizine core to introduce diverse substituents?

- Electrophilic Aromatic Substitution : Bromination at unsubstituted positions using NBS .

- Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to install aryl/amino groups .

- Nucleophilic Substitution : Replacement of cyano groups under basic or reducing conditions .

- Ester Hydrolysis : Conversion of the tert-butyl ester to a carboxylic acid for further derivatization .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental data (e.g., NMR, X-ray) and computational models during structural elucidation?

- Dynamic NMR Analysis : Low-temperature NMR can detect conformational equilibria (e.g., axial vs. equatorial tert-butyl groups in related compounds) .

- DFT Calculations : Incorporate explicit solvent molecules to reconcile discrepancies between computed and observed conformers .

- Multi-technique Validation : Cross-validate crystallographic data (SHELXL-refined) with spectroscopic results to address ambiguities in substituent positioning .

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

- Design of Experiments (DoE) : Apply statistical methods (e.g., factorial design) to optimize parameters like temperature, catalyst loading, and solvent polarity .

- Microwave Assistance : Accelerate cyclization or coupling steps, as demonstrated in dihydropyrrolizine syntheses .

- Catalyst Screening : Test palladium/ligand systems (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) for coupling efficiency .

Q. What are the best practices for determining the crystal structure of this compound using SHELX software?

- Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve light atoms (e.g., N, O) and minimize twinning artifacts .

- Refinement : SHELXL’s robust least-squares algorithms handle disorder in flexible groups (e.g., tert-butyl) .

- Validation : Check CIF files with PLATON or IUCr tools to ensure geometric accuracy and hydrogen bonding consistency .

Q. How can researchers address challenges in regioselectivity during functionalization of the pyrrolizine ring?

- Directing Groups : Utilize amino or cyano substituents to guide electrophilic attack (e.g., bromination at electron-rich positions) .

- Steric Control : Leverage bulky groups (e.g., tert-butyl ester) to block undesired substitution sites .

- Computational Modeling : Predict reactive sites using Fukui indices or electrostatic potential maps .

Methodological Notes

- Safety : Handle tert-butyl esters and cyano groups in fume hoods; avoid exposure to peroxides (e.g., tert-butyl hydroperoxide) due to explosion risks .

- Data Reproducibility : Document reaction parameters (e.g., microwave power, catalyst batches) to ensure reproducibility .

- Open-Source Tools : SHELX programs are widely accepted for crystallography; cite their use in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.